Ormeloxifene

Cyclical Mastalgia Breast Pain Comparative Efficacy

Ormeloxifene (Centchroman) is a first-in-class non-steroidal SERM with a unique ~7-day half-life enabling once-weekly dosing—unmatched by tamoxifen or raloxifene. Its tissue-selective profile (estrogen antagonist in uterus/breast, agonist in bone/CVS) and superior cytotoxicity in TNBC and cervical cancer models make it an essential probe for SERM mechanism studies, oncology repurposing, and bone metabolism research. Available in ≥98% purity. Order now to advance your differentiated research.

Molecular Formula C30H35NO3
Molecular Weight 457.6 g/mol
CAS No. 78994-23-7
Cat. No. B1675178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrmeloxifene
CAS78994-23-7
SynonymsLevormeloxifene; 
Molecular FormulaC30H35NO3
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
InChIInChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m1/s1
InChIKeyXZEUAXYWNKYKPL-WDYNHAJCSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ormeloxifene (CAS 78994-23-7) for Research and Procurement: A Non-Steroidal SERM with Once-Weekly Dosing


Ormeloxifene (Centchroman, CAS 78994-23-7) is a first-in-class non-steroidal selective estrogen receptor modulator (SERM) of the triphenylethylene family [1]. Developed at the Central Drug Research Institute (CDRI) in India, it is marketed as a once-weekly oral contraceptive and for the management of dysfunctional uterine bleeding [2]. Its pharmacological profile is defined by a remarkably long elimination half-life of approximately 165–170 hours (≈7 days), which supports its unique once-weekly dosing regimen and distinguishes it from other SERMs that require daily administration [3]. Ormeloxifene exhibits tissue-selective estrogenic and anti-estrogenic activities: it acts as an estrogen antagonist in the uterus and breast while demonstrating estrogen-like effects on bone and the cardiovascular system . This differential tissue selectivity, combined with its non-steroidal chemical structure, forms the basis for its unique therapeutic and investigational profile.

Why Ormeloxifene (CAS 78994-23-7) Cannot Be Substituted with Other SERMs: Key Evidence-Based Differentiators


In the SERM class, compounds like tamoxifen and raloxifene are often considered functionally similar, yet their distinct molecular structures and pharmacokinetic profiles translate into significant differences in dosing frequency, tissue-specific activity, and adverse effect profiles. Ormeloxifene's non-steroidal triphenylethylene core confers a unique combination of a long half-life and a specific uterine antagonist profile, which is not replicated by other SERMs [1]. While tamoxifen requires daily dosing and carries a well-documented risk of endometrial hyperplasia, Ormeloxifene's once-weekly regimen and distinct co-regulator recruitment pattern in the uterus result in a different safety and convenience profile [2]. Furthermore, head-to-head studies demonstrate that Ormeloxifene can achieve equivalent or superior therapeutic effects in certain conditions at a fraction of the dosing frequency compared to tamoxifen [3]. These quantifiable differences in pharmacokinetics, pharmacodynamics, and clinical outcomes underscore that Ormeloxifene is not a generic, interchangeable SERM, and its selection for specific research or therapeutic applications must be driven by these evidence-based distinctions.

Ormeloxifene (CAS 78994-23-7) Quantitative Evidence Guide: Head-to-Head Comparator Data for Scientific Selection


Comparative Efficacy and Dosing Convenience: Ormeloxifene vs. Tamoxifen in Mastalgia

In a randomized controlled trial (RCT) involving 93 patients with cyclical mastalgia, Ormeloxifene (30 mg twice weekly) demonstrated equivalent efficacy to the standard-of-care Tamoxifen (10 mg daily). Both treatments produced a significant and comparable reduction in breast pain score (Group 1: Tamoxifen, 5 → 2; Group 2: Ormeloxifene twice weekly, 5 → 2; p < 0.001) [1]. The key differentiator is the dosing frequency: Ormeloxifene achieves this equivalent therapeutic outcome with only two doses per week, compared to Tamoxifen's seven doses per week. This represents a 71% reduction in pill burden while maintaining comparable clinical benefit.

Cyclical Mastalgia Breast Pain Comparative Efficacy

Superior In Vitro Cytotoxicity: Ormeloxifene vs. Clinically Used SERMs in Diverse Cancer Cell Lines

A comprehensive in vitro study compared the cytotoxic potential of Ormeloxifene against four clinically used SERMs (Tamoxifen, 5-hydroxy tamoxifen, Raloxifene, Endoxifene) across 26 cancer cell lines of diverse origin [1]. The study reported that Ormeloxifene exhibited 'superior efficacy' based on consistently lower Total Growth Inhibition (TGI), GI50 (concentration for 50% growth inhibition), and LC50 (concentration for 50% lethality) values across the panel . The findings suggest a broader and more potent anticancer profile compared to other SERMs in the tested lines.

Cancer Research Cytotoxicity SERM Repurposing

Pharmacokinetic Advantage: Ormeloxifene's Extended Half-Life Enables Once-Weekly Dosing

Ormeloxifene possesses an exceptionally long elimination half-life, a key differentiator from other SERMs. In healthy volunteers administered a single 30 mg oral dose, the mean half-life is approximately 165 hours (≈7 days) . This contrasts sharply with other SERMs like Tamoxifen (half-life of 5-7 days for the parent drug, but its active metabolite has a half-life of ~14 days, yet daily dosing is still standard) and Raloxifene (half-life of ~32 hours, requiring daily dosing) [1]. The long half-life of Ormeloxifene is the pharmacokinetic basis for its unique once-weekly oral dosing regimen, a convenience factor not shared by other commonly used SERMs [2].

Pharmacokinetics Drug Development Dosing Regimen

Differential Uterine Co-Regulator Recruitment: Ormeloxifene vs. Tamoxifen

A molecular pharmacology study in ovariectomized rats directly compared the uterine effects of Ormeloxifene and Tamoxifen at equivalent doses (200 µg/100g, s.c.) [1]. The study found a key mechanistic difference: Tamoxifen treatment did not induce the recruitment of the co-repressor NCoR to the estrogen receptor alpha (ERα), whereas Ormeloxifene treatment significantly increased this interaction. Furthermore, Ormeloxifene, but not Tamoxifen, induced the recruitment of the co-repressor RIP140 to ERα in the presence of estradiol . This differential recruitment of co-repressors suggests that Ormeloxifene exerts a more pronounced antagonistic effect on ERα-mediated transcription in the uterus, which may underlie its distinct uterine safety profile compared to Tamoxifen .

Endometrial Safety Molecular Pharmacology SERM Mechanism

Superior In Vitro Bone Resorption Inhibition: Ormeloxifene vs. Tamoxifen and Estradiol

An in vitro study assessed the anti-resorptive activity of Ormeloxifene by measuring the inhibition of parathyroid hormone (PTH)-induced ⁴⁵Ca release from pre-labeled chick fetal femora [1]. Ormeloxifene demonstrated a concentration-dependent inhibitory effect. At the highest concentration tested (200 µM), the treated/control (T/C) ratio for ⁴⁵Ca release was 0.20, indicating 80% inhibition of resorption. This was superior to the inhibition observed with tamoxifen (T/C ratio of 0.53 at 100 µM) and ethynylestradiol (T/C ratio of 0.95 at 100 µM) .

Osteoporosis Bone Resorption SERM Comparison

Recommended Research and Development Applications for Ormeloxifene (CAS 78994-23-7) Based on Comparative Evidence


Investigating SERM Tissue-Selectivity Mechanisms in Uterine Biology

Given Ormeloxifene's distinct co-regulator recruitment profile in the uterus compared to Tamoxifen [1], it is an ideal molecular probe for dissecting the mechanisms of tissue-selective estrogen receptor modulation. Researchers can utilize Ormeloxifene to study the differential roles of co-activators and co-repressors in mediating estrogenic and anti-estrogenic effects in reproductive tissues, providing insights that are not obtainable with Tamoxifen alone.

Repurposing and Drug Discovery in Oncology, Particularly for Hormone-Refractory Cancers

The in vitro evidence demonstrating Ormeloxifene's superior cytotoxicity across a broad panel of cancer cell lines compared to other clinically used SERMs [2] positions it as a high-priority lead for repurposing studies. Its activity in triple-negative breast cancer (TNBC) cells [3] and cervical cancer models [4] highlights its potential in cancers with limited therapeutic options. Procurement for oncology-focused screening libraries and mechanistic studies is strongly supported by this comparative data.

Pharmacokinetic and Drug Development Studies for Long-Acting Formulations

Ormeloxifene's exceptionally long half-life of ~7 days makes it a valuable model compound for investigating the pharmacokinetic-pharmacodynamic relationships of long-acting oral agents. It can serve as a benchmark for developing or evaluating novel SERMs or other drug classes intended for once-weekly or less frequent dosing, with the aim of improving patient adherence and convenience.

In Vivo and Ex Vivo Models of Bone Metabolism and Osteoporosis

The compound's superior inhibition of PTH-induced bone resorption in an ex vivo fetal bone model compared to Tamoxifen [5] supports its use as a positive control or experimental agent in studies of bone metabolism. Its dual role as an estrogen antagonist in the uterus and an agonist in bone makes it a unique tool for investigating the skeletal effects of SERMs in ovariectomized animal models of postmenopausal osteoporosis.

Technical Documentation Hub

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